N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide
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Description
N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C21H19N7O2S2 and its molecular weight is 465.55. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes are crucial for the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition suppresses the production of prostaglandins, which are lipid compounds that mediate inflammation .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting COX enzymes, it prevents the conversion of arachidonic acid into pro-inflammatory prostaglandins . This results in a reduction of inflammation and pain .
Pharmacokinetics
Similar compounds have been synthesized and evaluated for their anti-inflammatory activity . The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), significantly impact its bioavailability and therapeutic efficacy.
Result of Action
The inhibition of COX enzymes by this compound leads to a decrease in the production of prostaglandins . This results in a reduction of inflammation and pain . Some compounds with similar structures have demonstrated excellent COX-2 selectivity index (SI) values and significant inhibition of albumin denaturation .
Biochemical Analysis
Biochemical Properties
It has been found to interact with certain enzymes and proteins
Cellular Effects
The effects of N-(5-(2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide on various types of cells and cellular processes are also being studied. Preliminary findings suggest that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound over time are being investigated. This includes studies on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
This includes studies on any threshold effects observed, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
This includes studies on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This includes studies on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
N-[5-[2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O2S2/c1-12-2-3-13-16(8-12)31-20(24-13)26-18(29)11-28-7-4-14-17(10-28)32-21(25-14)27-19(30)15-9-22-5-6-23-15/h2-3,5-6,8-9H,4,7,10-11H2,1H3,(H,24,26,29)(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWHAACDFTHQCAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)NC(=O)CN3CCC4=C(C3)SC(=N4)NC(=O)C5=NC=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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